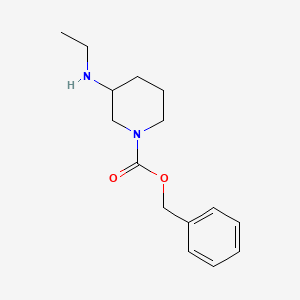

Benzyl 3-(ethylamino)piperidine-1-carboxylate

描述

属性

IUPAC Name |

benzyl 3-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-16-14-9-6-10-17(11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHWJUIFKOMNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662599 | |

| Record name | Benzyl 3-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-94-9 | |

| Record name | Benzyl 3-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of benzyl 3-(ethylamino)piperidine-1-carboxylate generally involves:

- Introduction of the benzyl carbamate protecting group onto the piperidine nitrogen.

- Installation of the ethylamino substituent at the 3-position of the piperidine ring.

- Use of catalytic hydrogenation or reductive amination to reduce pyridine precursors or to introduce amino substituents.

- Use of sulfonylation and nucleophilic substitution for functional group transformations.

Stepwise Preparation Routes

Starting from 3-Hydroxypyridine Derivatives

A key approach involves starting from 3-methyl-5-hydroxypyridine or similar hydroxypyridine derivatives, which undergo the following transformations:

Quaternization with Benzyl Halide: The hydroxypyridine reacts with benzyl halide in an organic solvent to form a quaternary ammonium salt. This step introduces the benzyl group essential for carbamate formation later.

Catalytic Hydrogenation: The quaternary ammonium salt is subjected to catalytic hydrogenation in an alcohol solvent to reduce the pyridine ring, yielding a hydroxypiperidine intermediate.

Sulfonylation: The hydroxypiperidine is reacted with a sulfonylating agent in the presence of a base to form a sulfonic acid ester, which activates the molecule for nucleophilic substitution.

Nucleophilic Substitution with Ethylamine: The sulfonic acid ester undergoes nucleophilic substitution with ethylamine (or benzylamine in related syntheses) at elevated temperatures (160-200 °C), replacing the sulfonyl group with the ethylamino substituent.

Deprotection and Purification: Subsequent hydrolysis and pH adjustment steps remove protecting groups and isolate the target compound, often involving extraction and chromatography to achieve high purity.

Alternative Organometallic and Palladium-Catalyzed Methods

Another synthetic route involves:

- Preparation of unsaturated esters from bromo-acetal precursors and diethyl malonate.

- Sequential transformations including saponification, Mannich reactions, and ester reductions to form intermediates.

- Palladium-catalyzed allylic amination with benzylamine to form the piperidine ring bearing the benzyl and amino substituents.

This method is notable for its use of palladium catalysis to introduce the benzylamino group with potential for high selectivity.

Use of Ammonia and Alcohol Solvents

Some methods involve reacting N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia in ethanol at controlled temperatures (0-70 °C), followed by extraction and drying steps to obtain intermediates that can be further elaborated to the target compound.

Reaction Conditions and Yields

Advantages and Challenges

-

- Use of benzyl carbamate provides a stable protecting group that can be removed under mild conditions.

- Catalytic hydrogenation allows for selective reduction of pyridine rings.

- Nucleophilic substitution with ethylamine is straightforward and scalable.

- Multiple synthetic routes provide flexibility depending on available starting materials.

-

- High temperatures required for nucleophilic substitution may cause side reactions.

- Control of stereochemistry (cis/trans isomers) requires careful catalyst and condition selection.

- Use of sulfonylating agents and strong bases necessitates careful handling.

- Purification steps such as chromatography are often needed to achieve high purity.

Summary of Research Findings

- The preparation of this compound often starts from hydroxypyridine derivatives, which are quaternized, hydrogenated, sulfonylated, and then substituted with ethylamine.

- Catalytic hydrogenation using rhodium or palladium catalysts can improve selectivity and yield of the desired isomer.

- Organometallic and palladium-catalyzed allylic amination routes offer alternative synthetic pathways with potential for improved efficiency.

- Reaction parameters such as temperature, solvent, and molar ratios are critical for optimizing yield and purity.

- The overall synthetic process balances between step economy, stereochemical control, and scalability for industrial applications.

化学反应分析

Types of Reactions

Benzyl 3-(ethylamino)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

科学研究应用

Pharmacological Research

Benzyl 3-(ethylamino)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its interactions with neurotransmitter systems. Its structure suggests it could act as a ligand for various receptors, which may be beneficial in treating psychiatric disorders.

Key Findings :

- Neurotransmitter Modulation : Studies indicate that this compound may influence dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.

Antimicrobial Activity

Recent research has explored the antimicrobial properties of this compound, showing promising results against several bacterial strains.

Case Study :

- A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest effective antimicrobial activity .

Synthesis of Derivatives

The compound serves as an intermediate in the synthesis of more complex molecules, particularly in creating derivatives with enhanced biological activities.

| Derivative | Biological Activity | Reference |

|---|---|---|

| Compound A | Antiviral properties | |

| Compound B | Antidepressant effects | |

| Compound C | Anticancer activity |

The following table summarizes key biological activities associated with this compound:

作用机制

The mechanism of action of Benzyl 3-(ethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism underlies its potential anti-inflammatory effects .

相似化合物的比较

Chemical Identity :

- IUPAC Name: Benzyl 3-(ethylamino)piperidine-1-carboxylate

- CAS Number : 1131594-94-9 (or 159874-38-1 for its positional isomer)

- Molecular Formula : C₁₅H₂₂N₂O₂

- Molar Mass : 262.35 g/mol

- Structure: Features a piperidine ring with a benzyloxycarbonyl (Cbz) group at the 1-position and an ethylamino substituent at the 3-position.

Physical Properties :

- Density : 1.10 g/cm³

- Boiling Point : 388.2 ± 42.0 °C (predicted)

- pKa : 10.24 ± 0.20 (predicted)

- Storage : Requires protection from light at 2–8°C .

Safety: Potential eye and skin irritation; toxicological data remain incomplete .

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

- Positional Isomerism: The target compound and its 4-ethylamino analog (CAS 159874-38-1) share identical molecular formulas but differ in substituent position.

- Substituent Reactivity: Halogenated Derivatives (e.g., 3-chloro, 3-bromoacetyl): These groups enhance electrophilicity, making the compounds useful intermediates in cross-coupling reactions or peptide synthesis . Ethylamino vs.

Research Implications

- Need for Toxicity Studies : The absence of acute or chronic toxicity data for most compounds underscores the need for standardized testing to assess occupational and environmental risks .

- Structural-Activity Relationships (SAR) : Comparative studies on positional isomers (e.g., 3- vs. 4-substituted) could elucidate how substituent placement affects biological activity or metabolic stability.

生物活性

Benzyl 3-(ethylamino)piperidine-1-carboxylate, a compound with the CAS number 1131594-94-9, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine core substituted with a benzyl group and an ethylamino moiety. Its molecular formula is , and it has a molecular weight of approximately 262.35 g/mol. The presence of both benzyl and ethylamino groups enhances its potential interactions with various biological targets, making it a valuable compound in drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that this compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This mechanism underlies its potential anti-inflammatory properties .

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. In vitro assays have shown that it can effectively reduce inflammatory markers in cell cultures, suggesting its potential use in treating inflammatory diseases.

Neuropharmacological Effects

Research has revealed that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could position it as a candidate for further exploration in the context of neurological disorders such as depression or anxiety.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism. Such inhibition could have implications for cancer therapy, particularly in targeting tumor cells with high metabolic rates .

In Vitro Studies

A study investigating the effects of this compound on human cell lines demonstrated significant cytotoxicity against certain cancer cell types. The compound was found to exhibit an IC50 value in the low micromolar range, indicating potent activity against these cells while sparing normal cells .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) of related compounds has provided insights into how modifications to the piperidine structure can enhance biological activity. For example, variations in substituents at the 3-position of the piperidine ring have been correlated with increased potency against specific biological targets .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | 1131594-94-9 | Anti-inflammatory, enzyme inhibition | Low micromolar |

| Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride | 1196145-01-3 | Neurotransmitter modulation | Low micromolar |

| Benzyl 3-amino-4-oxopiperidine-1-carboxylate | 1196145-01-3 | Cytotoxicity against cancer cells | Low micromolar |

常见问题

Basic Research Questions

What are the recommended safety protocols for handling Benzyl 3-(ethylamino)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if vapor/mist is generated .

- First Aid:

- Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .

- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing .

- Ingestion: Rinse mouth with water (if conscious); seek medical attention .

- Storage: Keep containers tightly sealed in a dry, ventilated area away from oxidizers and ignition sources .

How can researchers verify the purity of this compound?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Compare retention times against standards .

- NMR Spectroscopy: Analyze H and C spectra to confirm structural integrity and detect impurities (e.g., residual solvents or byproducts) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ± 0.001 Da) .

Advanced Research Questions

How can synthesis of this compound be optimized for higher yields?

Methodological Answer:

- Reaction Conditions:

- Amination Step: Use cesium carbonate (CsCO) as a base in DMF at 100°C for 2 hours to enhance nucleophilic substitution efficiency .

- Catalysis: Explore palladium-catalyzed coupling for introducing the ethylamino group under inert atmospheres (e.g., nitrogen) .

- Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

How should researchers address contradictions in toxicity data for this compound?

Methodological Answer:

- Data Reconciliation:

- Cross-reference SDS sections (e.g., Sections 11 and 12 in ) to identify gaps (e.g., "no data available" on acute toxicity).

- Conduct in vitro assays : Use HepG2 cell lines for cytotoxicity screening (MTT assay) to generate empirical data .

- Validate findings against structurally similar piperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) with known toxicity profiles .

What experimental strategies are suitable for studying the compound’s biological activity?

Methodological Answer:

- Target Identification:

- In Vivo Models: Administer to zebrafish embryos for preliminary toxicity and behavioral studies before mammalian trials .

How can the compound’s stability under varying storage conditions be systematically evaluated?

Methodological Answer:

- Accelerated Stability Testing:

- Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months. Monitor degradation via HPLC .

- Assess photostability under UV light (ICH Q1B) to identify light-sensitive functional groups (e.g., ester bonds) .

- Decomposition Products: Use GC-MS to detect volatile byproducts (e.g., carbon monoxide or benzyl alcohol) under thermal stress .

What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites .

- Docking Studies: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to guide synthetic modifications .

- Reaction Pathway Modeling: Employ Gaussian or ORCA software to map energy profiles for proposed mechanisms (e.g., ester hydrolysis) .

How can ecological impact assessments be conducted despite limited data?

Methodological Answer:

- Read-Across Analysis: Compare logP and biodegradability metrics with analogs (e.g., Benzyl 4-hydroxy-1-piperidinecarboxylate) using EPI Suite .

- Microcosm Studies: Expose soil/water samples to the compound at 10–100 ppm; measure microbial diversity (16S rRNA sequencing) and metabolite persistence (LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。